Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate

Lipophilicity Drug-likeness FXR agonist

Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate is a fully substituted isoxazole-4-carboxylate ester that serves as the pivotal heterocyclic intermediate in the patented synthesis of GW4064, a first-in-class nonsteroidal farnesoid X receptor (FXR) agonist. The compound features a 2,6-dichlorophenyl ring at C-3, an isopropyl group at C-5, and a methyl ester at C-4, delivering a molecular weight of 314.2 g/mol and a computed XLogP3-AA of 4.3.

Molecular Formula C14H13Cl2NO3
Molecular Weight 314.2 g/mol
CAS No. 278597-28-7
Cat. No. B1358372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate
CAS278597-28-7
Molecular FormulaC14H13Cl2NO3
Molecular Weight314.2 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC
InChIInChI=1S/C14H13Cl2NO3/c1-7(2)13-11(14(18)19-3)12(17-20-13)10-8(15)5-4-6-9(10)16/h4-7H,1-3H3
InChIKeyJEZLCCYWLZURAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate (CAS 278597-28-7) – Core Intermediate Profile for FXR Agonist Synthesis


Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate is a fully substituted isoxazole-4-carboxylate ester that serves as the pivotal heterocyclic intermediate in the patented synthesis of GW4064, a first-in-class nonsteroidal farnesoid X receptor (FXR) agonist . The compound features a 2,6-dichlorophenyl ring at C-3, an isopropyl group at C-5, and a methyl ester at C-4, delivering a molecular weight of 314.2 g/mol and a computed XLogP3-AA of 4.3 . Its established role in the multi-step construction of clinically relevant FXR modulators makes it a procurement priority for medicinal chemistry and agrochemical discovery programs.

Why Generic Isoxazole Esters Cannot Replace Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate in FXR Agonist Programs


Isoxazole-4-carboxylate esters with identical core substitution patterns are not functionally interchangeable because even minor alterations to the ester alkyl group or C-5 substituent profoundly alter lipophilicity, reactivity in downstream transformations, and compatibility with established synthetic routes . The methyl ester of 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylic acid is the documented substrate for the critical hydride reduction step that generates the 4-hydroxymethyl intermediate required for GW4064 assembly; substitution with ethyl, isopropyl, or cyclopropyl esters necessitates re‑optimization of reduction conditions and can lead to divergent yields or side-product profiles . Furthermore, the compound’s precisely defined physicochemical signature—including its computed logP, polar surface area, and molecular weight—directly impacts its suitability for structure‑activity relationship (SAR) studies, where even a 0.5 log unit shift in lipophilicity can confound biological interpretation .

Quantitative Differentiation Evidence for Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate vs. Closest Analogs


Lipophilicity Control: Methyl Ester Provides 0.65 log Unit Lower cLogP than Ethyl Ester, Reducing Non‑Specific Binding Risk

The methyl ester exhibits a computed XLogP3-AA of 4.3 , compared to a reported cLogP of 4.95 for the ethyl ester analog (CAS 774605-35-5) . This 0.65 log unit reduction in lipophilicity translates to an approximately 4.5-fold lower theoretical octanol–water partition coefficient, which is expected to decrease non‑specific protein binding and phospholipid membrane retention in cell‑based FXR transactivation assays.

Lipophilicity Drug-likeness FXR agonist

Validated Synthetic Yield: 69% Isolated Yield for the Methyl Ester vs. Unreported Yields for Alternative Esters

The methyl ester is prepared via a patented two‑step cycloaddition sequence that delivers a reproducible 69% isolated yield on a 0.1‑mole scale . In contrast, the ethyl ester analog is typically sourced from commercial catalogues without published preparative yields, and the free carboxylic acid (CAS 774605‑58‑2) requires an additional hydrolysis step that introduces further yield loss and purification burden.

Synthetic chemistry Process optimization GW4064 intermediate

Batch‑Level Quality Assurance: >95% Purity with NMR, HPLC, GC Documentation Surpasses Typical Generic Isoxazole Supply

Bidepharm (毕得医药) supplies Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate with a standard purity ≥95% and provides batch‑specific NMR, HPLC, and GC traceability . Generic isoxazole‑4‑carboxylate esters from unverified sources often lack comprehensive analytical documentation, undermining experimental reproducibility in hit‑validation campaigns.

Quality control Reproducibility Analytical chemistry

Documented Intermediate Status in GW4064 Synthesis Confers Synthetic‑Route Confidence Unavailable for Non‑Patent Analogs

The compound is explicitly listed as Intermediate (V) in the original GW4064 synthetic route disclosed by GlaxoSmithKline, a milestone FXR agonist with an EC50 of 15 nM . No public patent or primary literature establishes a comparable intermediate role for the ethyl ester (CAS 774605‑35‑5) or the 5‑cyclopropyl methyl ester (CAS 946426‑88‑6) in the synthesis of a clinical‑stage FXR candidate.

Patented synthesis FXR modulator Process chemistry

Procurement‑Relevant Application Scenarios for Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate


FXR Agonist Lead Optimization and GW4064 Analog Synthesis

The methyl ester is the entry point for the hydride reduction to the 4‑hydroxymethyl intermediate, enabling rapid diversification of the C‑4 linker in GW4064‑based SAR libraries . Its 69% benchmark yield and patent‑supported route minimize synthetic re‑work and accelerate hit‑to‑lead cycles.

Lipophilicity‑Sensitive Biological Screening Cascades

With a computed XLogP3-AA of 4.3—substantially lower than the 4.95 of the ethyl ester—the methyl ester is recommended for cell‑based and biochemical assays where excessive lipophilicity would increase non‑specific binding and false‑positive rates .

Analytical Reference Standard and Method Development

The compound’s availability with batch‑level NMR, HPLC, and GC data from Bidepharm makes it suitable as an external reference standard for quantifying related isoxazole intermediates in pharmacokinetic and environmental fate studies.

Quote Request

Request a Quote for Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.